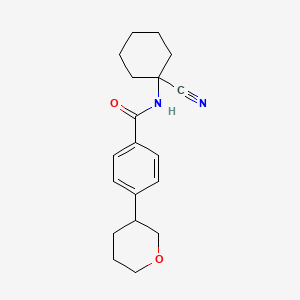
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide, also known as CX614, is a compound that belongs to the family of benzamide derivatives. It is a potent and selective positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. CX614 has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and learning and memory processes. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide binds to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, leading to an increase in synaptic transmission and LTP.
Effets Biochimiques Et Physiologiques
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been shown to enhance LTP and synaptic plasticity in the hippocampus, leading to an improvement in cognitive function. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has also been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, which are crucial for attention and memory processes. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has several advantages for lab experiments, including its high potency and selectivity for AMPA receptors, its ability to enhance synaptic plasticity and LTP, and its neuroprotective effects. However, N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide, including:
1. The development of more potent and selective positive allosteric modulators of AMPA receptors.
2. The investigation of the potential therapeutic applications of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
3. The optimization of the synthesis of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide to improve its yield and purity.
4. The investigation of the potential side effects and toxicity of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide at high concentrations.
5. The investigation of the effects of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide on other neurotransmitter systems, such as the GABAergic system.
Conclusion:
In conclusion, N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide is a potent and selective positive allosteric modulator of AMPA receptors that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been extensively studied in various in vitro and in vivo models to understand its mechanism of action and potential therapeutic applications. Future research on N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide will provide valuable insights into its potential therapeutic applications and limitations.
Méthodes De Synthèse
The synthesis of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide involves the reaction of 1-cyanocyclohexane with 3-chloropropanol in the presence of a base to form the intermediate 1-(3-chloropropoxy)cyclohexane. This intermediate is then reacted with 4-aminobenzonitrile in the presence of a catalyst to form the final product, N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide. The synthesis of N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been extensively studied in various in vitro and in vivo models to understand its mechanism of action and potential therapeutic applications. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has been shown to enhance long-term potentiation (LTP) and synaptic plasticity in the hippocampus, which are crucial for learning and memory processes. N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-4-(oxan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c20-14-19(10-2-1-3-11-19)21-18(22)16-8-6-15(7-9-16)17-5-4-12-23-13-17/h6-9,17H,1-5,10-13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSNKGPONYZJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-4-(oxan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)
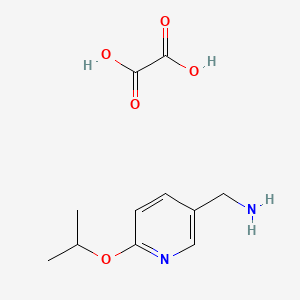
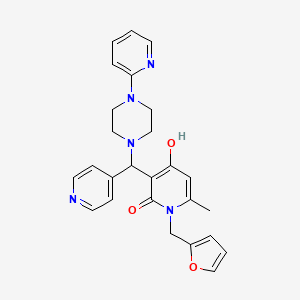
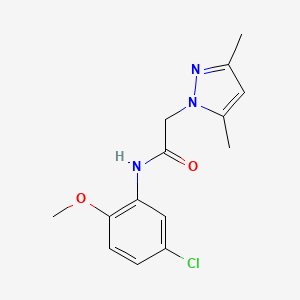
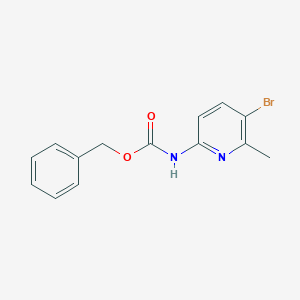
![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)
![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)
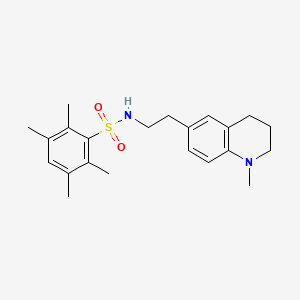
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)
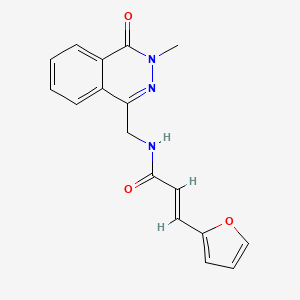
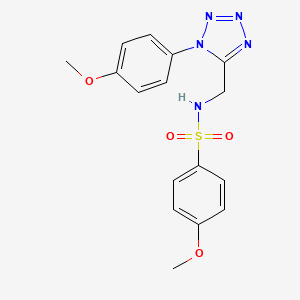
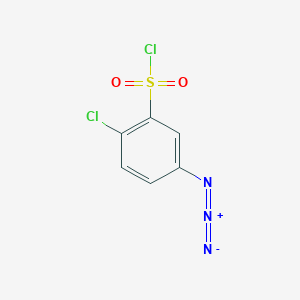
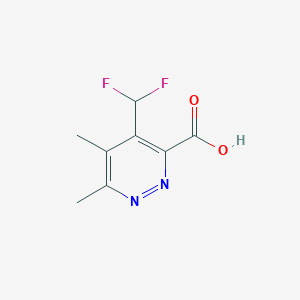
![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)